Ammonium paratungstate hexahydrate

Crystallization engineering Powder metallurgy Tungsten precursor morphology

Procure APT·6H₂O (CAS 12208-54-7) specifically to leverage its metastable paratungstate B cluster chemistry. This hydrate's distinct stepwise decomposition yields an intermediate ammonium tungsten bronze phase (~475 K), enabling precise control over WO₃ crystallite size, porosity, and electrochromic performance—a processing window absent with standard tetrahydrate. Ideal for solvothermal synthesis of metastable tungsten oxides and gas-sensing films. Verify hydrate state upon receipt; converts to tetrahydrate above 96°C.

Molecular Formula H36N6O18W3
Molecular Weight 959.8 g/mol
CAS No. 12208-54-7
Cat. No. B080259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium paratungstate hexahydrate
CAS12208-54-7
Molecular FormulaH36N6O18W3
Molecular Weight959.8 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-]
InChIInChI=1S/6H3N.6H2O.12O.3W/h6*1H3;6*1H2;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;6*-1;;;/p+6
InChIKeyMOHQRSLFCPBGHQ-UHFFFAOYSA-T
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Paratungstate Hexahydrate (CAS 12208-54-7) Procurement Guide: Hydrate Form Differentiation and Specification


Ammonium paratungstate hexahydrate (APT·6H₂O) is a triclinic crystalline ammonium tungstate salt with molecular formula H₃₆N₆O₁₈W₃ and molecular weight 959.8 g/mol . It represents one of several hydrate forms within the ammonium paratungstate family, which also includes the industrially dominant tetrahydrate (APT·4H₂O), the pentahydrate (APT·5H₂O), and the decahydrate (APT·10H₂O) [1]. APT in its various hydrate forms serves as the most important intermediate raw material for virtually all tungsten downstream products, including tungsten trioxide (WO₃), tungsten metal powder, tungsten carbide, and ammonium metatungstate [2]. The hydrate state critically influences crystallization behavior, particle morphology, and thermal decomposition pathways, which in turn determine the physical and chemical properties of the resulting tungsten oxide and metal products [1].

Ammonium Paratungstate Hexahydrate (APT·6H₂O): Why Hydrate Form Cannot Be Substituted Arbitrarily


Substituting APT·6H₂O with alternative APT hydrates without due consideration of hydrate-specific properties carries quantifiable risk in material processing outcomes. Crystallization temperature directly governs which hydrate polymorph precipitates: solutions at <50°C yield needle-like decahydrate crystals, whereas >50°C yields plate-like tetrahydrate or pentahydrate crystals [1]. These hydrate forms exhibit distinct particle morphologies—cuboid/equiaxed for pentahydrate versus lath-like for undecahydrate—which directly impact powder flowability, apparent density, and subsequent thermal decomposition behavior [2]. Critically, the hexahydrate form (CAS 12208-54-7) is metastable under ambient conditions and converts to the tetrahydrate form over time or upon heating above 96°C . Consequently, researchers and procurement professionals who specify APT for applications where hydrate state matters—particularly in solvothermal synthesis of specific tungsten oxide polymorphs or in processes sensitive to crystal morphology—must verify the exact hydrate form being supplied rather than relying solely on the generic “APT” designation [3].

Ammonium Paratungstate Hexahydrate (CAS 12208-54-7): Quantitative Differentiating Evidence for Scientific Procurement


Crystallization Morphology Control: APT Hydrate Form Dictates Particle Geometry

The hydrate form of APT is not interchangeable when downstream processing demands specific particle morphology. High-temperature crystallization (>50°C) yields monoclinic pentahydrate with cuboid or equiaxed morphology, whereas room-temperature crystallization (<50°C) yields orthorhombic undecahydrate with lath-like (needle-like) particle morphology [1]. This morphology difference translates to measurable variation in apparent density and powder flow characteristics, with commercial APT average crystal sizes ranging from 30 to 100 μm .

Crystallization engineering Powder metallurgy Tungsten precursor morphology

Thermal Decomposition Pathway Differentiation: APT·6H₂O vs. APT·4H₂O

APT·6H₂O exhibits a distinct thermal decomposition profile compared to the industrially prevalent APT·4H₂O. The hexahydrate undergoes stepwise decomposition: at approximately 475 K (202°C), an amorphous ammonium tungsten bronze intermediate forms before final crystallization to WO₃ [1]. Critically, APT·6H₂O is metastable and converts to the tetrahydrate (APT·4H₂O) under ambient conditions or upon heating above 96°C . This metastability means the hexahydrate cannot be reliably stored long-term without hydration state change, and its thermal behavior diverges from tetrahydrate in the 25–100°C range due to the additional water loss step.

Thermogravimetric analysis Tungsten oxide synthesis Thermal stability

WO₃ Content as Primary Value Determinant: Quantified Impurity Tolerances Across APT Grades

The WO₃ content is the primary measure of APT value. Standard technical-grade APT typically contains 88.5% to 89% WO₃, with lower percentages indicating higher moisture or impurity levels . Special-grade APT achieves 88.8% WO₃ minimum. Impurity specifications differ markedly by application: standard technical APT permits Fe ≤0.001%, Mo ≤0.002%, and total metallic impurities ~500 ppm by ICP ; specially purified APT (via multiple-step liquid extraction under clean-room conditions) achieves substantially lower impurity content for 4N (99.99%) and 6N (99.999%) tungsten sputter target production [1].

Trace metal analysis Tungsten metallurgy Purity specification

Solubility Comparison: APT vs. AMT as Tungsten Precursor Selection Criterion

APT exhibits low water solubility (<2% at 20°C, or approximately 20 g WO₃/L at 20°C and 60 g WO₃/L at 90°C) . In contrast, ammonium metatungstate (AMT) is highly water-soluble and forms stable aqueous solutions [1]. This solubility difference is the most pronounced distinguishing feature between APT and AMT. For solution-based catalyst preparation, AMT can be directly dissolved and mixed with supports, whereas APT typically requires acidification to convert it into soluble peroxytungstate or prior thermal conversion to AMT (at 220–280°C) [2].

Catalyst preparation Solution-based synthesis Tungsten precursor selection

Ammonium Paratungstate Hexahydrate (CAS 12208-54-7): Optimal Application Scenarios Based on Hydrate-Specific Evidence


Controlled Thermal Decomposition to Nanostructured WO₃ for Gas Sensing and Electrochromic Applications

APT·6H₂O is preferentially selected when the intermediate amorphous ammonium tungsten bronze phase (formed at ~475 K/202°C) is desired for templating or controlling WO₃ crystallite morphology. The hexahydrate's stepwise decomposition pathway—distinct from tetrahydrate—offers an additional processing window for manipulating oxide particle size and porosity [1]. This is particularly relevant for fabricating WO₃ films with tailored electrochromic response or gas-sensing sensitivity.

High-Purity Tungsten Metal Powder Production Requiring Traceable Impurity Profiles

For producing tungsten metal powder destined for sputter targets (4N–6N purity) or high-performance cemented carbides, APT with quantified impurity specifications is essential. Standard grade APT (WO₃ ≥88.5%, total metallic impurities ≤500 ppm) provides a cost-effective baseline for general tungsten powder metallurgy, while specially purified APT (99.99% or 99.999% trace metals basis) [2] is required for semiconductor-grade tungsten where alkali metal and molybdenum contamination must be minimized to preserve electrical properties and prevent grain boundary embrittlement.

Solid-State Thermal Conversion to Tungsten Oxide for Ceramic Pigments and Industrial Catalysts

APT (any hydrate form, though tetrahydrate is industrially standard) is the precursor of choice for solid-state thermal decomposition to WO₃ at 600°C and above [3]. Unlike AMT—which is optimized for solution-based catalyst preparation [4]—APT's low solubility and thermal decomposition characteristics make it the economically preferred intermediate for bulk WO₃ production, which subsequently serves as the starting material for tungsten metal powder, tungsten carbide, and ceramic yellow pigments.

Research-Grade Solvothermal Synthesis of Tungsten Oxide Polymorphs

APT·6H₂O is a defined precursor for solvothermal synthesis of specific tungsten oxide polymorphs and tungsten bronze phases. The hexahydrate's distinct cluster chemistry (paratungstate B cluster, [H₂W₁₂O₄₂]¹⁰⁻) [1] can influence reaction pathways and final phase composition when dissolved in non-aqueous solvents such as oleylamine. Researchers seeking to reproduce or investigate structure-property relationships in metastable tungsten oxide phases should specify CAS 12208-54-7 rather than the generic "APT" designation to ensure hydrate state reproducibility.

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